molecular formula C14H11N3O B8335769 (5-Methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone

(5-Methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone

Cat. No.: B8335769
M. Wt: 237.26 g/mol
InChI Key: NBEMZVADDZXFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(5-methyl-1H-imidazol-4-yl)-quinolin-7-ylmethanone

InChI

InChI=1S/C14H11N3O/c1-9-13(17-8-16-9)14(18)11-5-4-10-3-2-6-15-12(10)7-11/h2-8H,1H3,(H,16,17)

InChI Key

NBEMZVADDZXFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1ncn(C(c2ccccc2)(c2ccccc2)c2ccccc2)c1C(=O)c1ccc2cccnc2c1
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Synthesis routes and methods II

Procedure details

A solution of (8) in acetic acid/water (12 mL/8 mL) was heated at 110° C. for 1.5 h. The reaction was cooled to room temperature. Crushed ice was added, and basification of reaction with NaOH (s) to pH˜6 was followed. The aqueous layer was extracted with chloroform/isopropanol (3:1, 200 mL). The pooled organic layers were dried over magnesium sulfate. The mixture was filtered, and the solvents were removed under vacuum. The residue was purified by chromatography on silica gel with 3% saturated ammonia methanol in dichloromethane to give (5-methyl-1H-imidazol-4-yl)(quinolin-7-yl)methanone (9) as a white solid (0.53 g, 2.24 mmol, 35% over 3 steps).
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12 mL
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